molecular formula C14H18ClN5O3S3 B11407678 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11407678
M. Wt: 436.0 g/mol
InChI Key: GNSULCPYPCDRDK-UHFFFAOYSA-N
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Description

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and sulfonyl and carboxamide groups

Properties

Molecular Formula

C14H18ClN5O3S3

Molecular Weight

436.0 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H18ClN5O3S3/c1-3-5-6-24-14-20-19-12(25-14)18-11(21)10-9(15)8-16-13(17-10)26(22,23)7-4-2/h8H,3-7H2,1-2H3,(H,18,19,21)

InChI Key

GNSULCPYPCDRDK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine intermediates. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

The final coupling of the thiadiazole and pyrimidine intermediates is achieved through nucleophilic substitution reactions, where the butylsulfanyl and sulfonyl groups are introduced using appropriate alkylating agents and sulfonyl chlorides. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry techniques could be employed to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidines.

Scientific Research Applications

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds with active site residues, while the thiadiazole and pyrimidine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its butylsulfanyl group, which can impart distinct lipophilicity and steric properties compared to its methyl or ethyl analogs. These differences can influence the compound’s solubility, membrane permeability, and overall biological activity.

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